
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C20H22FN3O4 and its molecular weight is 387.411. The purity is usually 95%.
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Biological Activity
The compound 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C21H24N2O4 with a molecular weight of 368.43 g/mol. The structural features include a pyrrolidinone ring, a dimethoxyphenyl group, and a urea moiety, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 368.43 g/mol |
Molecular Formula | C21H24N2O4 |
LogP | 2.3307 |
Polar Surface Area | 55.982 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the pyrrolidinone structure enhances its ability to bind to biological targets, potentially modulating their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, contributing to its pharmacological effects.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that derivatives of compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity : Some studies have shown that related compounds possess antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : Compounds with similar structural motifs have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells .
- Enzyme Inhibition : The compound may function as an acetylcholinesterase (AChE) inhibitor, which is significant for treating conditions like Alzheimer's disease .
Case Studies
Several studies have evaluated the biological activity of pyrrolidine derivatives:
- Study on Antimicrobial Activity : A synthesized derivative showed moderate to strong activity against Bacillus subtilis, with IC50 values indicating effective inhibition compared to standard drugs .
- Anticancer Evaluation : Research involving similar compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting potential therapeutic applications in oncology .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly influence its potency and selectivity:
- Dimethoxyphenyl Group : The presence of methoxy groups enhances lipophilicity and may improve receptor binding affinity.
- Pyrrolidinone Moiety : This structural feature is essential for enzyme interaction and contributes to the overall stability of the compound in biological systems.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting tumor cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis. For instance, studies on related derivatives have shown promising results against various cancer cell lines, suggesting that 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea could be investigated further for similar effects.
Neuroprotective Effects
The structural components of this compound suggest potential neuroprotective properties. Compounds that interact with neurotransmitter systems or have anti-inflammatory effects are of significant interest in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigations into the binding affinity of this compound with specific receptors could elucidate its neuroprotective potential.
Anti-inflammatory Properties
Given the presence of functional groups that can modulate inflammatory pathways, this compound might exhibit anti-inflammatory effects. Research into related compounds has shown that they can inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating chronic inflammatory diseases.
Enzyme Inhibition Studies
The unique structure of this compound makes it an attractive candidate for studying enzyme inhibition mechanisms. The compound could serve as a lead molecule in designing inhibitors for enzymes involved in disease processes.
Drug Development
As a building block in medicinal chemistry, this compound can be modified to enhance its pharmacological properties. Structure-activity relationship (SAR) studies could lead to the development of more potent derivatives with improved efficacy and reduced side effects.
Case Study 1: Anticancer Activity
A study conducted on structurally similar compounds demonstrated significant cytotoxic activity against breast cancer cell lines (MCF-7). The mechanism involved induction of apoptosis through the activation of caspase pathways. Future studies could explore the efficacy of this compound in similar assays to validate its anticancer potential.
Case Study 2: Neuroprotection
Research on related urea derivatives showed promise in protecting neuronal cells from oxidative stress-induced damage. These findings suggest that modifications to the urea component could enhance neuroprotective activity, warranting further investigation into this compound's effects on neuronal health.
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-27-17-8-7-16(10-18(17)28-2)24-12-15(9-19(24)25)23-20(26)22-11-13-3-5-14(21)6-4-13/h3-8,10,15H,9,11-12H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXFFNCZKVNGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.